molecular formula C23H16ClN3O B2551707 N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide CAS No. 321433-17-4

N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Cat. No.: B2551707
CAS No.: 321433-17-4
M. Wt: 385.85
InChI Key: KPWRWUMKBMKDJR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a synthetic pyrimidine derivative designed for research and development in medicinal chemistry and chemical biology. Pyrimidines are a privileged scaffold in drug discovery due to their presence in essential biological molecules like nucleic acids and vitamins, making them a versatile framework for interacting with diverse biological targets . The integration of the pyrimidine core with a carboxamide functional group is a strategy of significant interest, as the amide bond is a common pharmacophore that can enhance a compound's ability to form critical hydrogen bonds with enzyme active sites or receptors, thereby influencing potency and selectivity . Research into structurally related pyrimidine and carboxamide-containing compounds has demonstrated a wide spectrum of potential pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties . This particular compound, with its specific substitution pattern featuring phenyl groups at the 2- and 4-positions of the pyrimidine ring and a 3-chlorophenyl carboxamide moiety, is a candidate for probing structure-activity relationships (SAR). Researchers can utilize this compound to investigate its mechanism of action against specific biological targets, such as kinases or other enzymes involved in signal transduction pathways, where pyrimidine derivatives are known to act . It serves as a key intermediate for the synthesis of more complex chemical entities, such as fused pyrimidopyrimidines, for advanced biological screening . This chemical is provided for the purpose of advancing scientific investigation in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c24-18-12-7-13-19(14-18)26-23(28)20-15-25-22(17-10-5-2-6-11-17)27-21(20)16-8-3-1-4-9-16/h1-15H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWRWUMKBMKDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form 3-chlorophenylacetonitrile. This intermediate is then subjected to cyclization with benzylamine and formamide under reflux conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various nucleophiles under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Cancer Research Applications

The compound has shown promise as a potential anticancer agent. Research indicates that derivatives of pyrimidine compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.

Case Study: Inhibition of CDK2 and CDK9

  • A series of pyrimidine derivatives were synthesized and evaluated for their inhibitory activities against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial in cell cycle regulation.
  • The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating effective inhibition of these kinases .

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against CDKs

CompoundTarget KinaseIC50 Value (μM)
3gCDK20.5
3cCDK90.8

Enzyme Inhibition

N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has been investigated for its potential to inhibit various enzymes involved in disease processes.

Antiviral Activity

  • Some studies have focused on the compound's ability to inhibit viral replication. For example, related compounds have shown effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM, suggesting its potential as an antiviral agent .

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TypeEC50 Value (μM)
Compound ARespiratory Syncytial Virus10
Compound BHepatitis C Virus9.19

Anti-inflammatory Properties

The compound's structure suggests it may also possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

Mechanism of Action

  • The anti-inflammatory effects are hypothesized to stem from the modulation of signaling pathways associated with inflammation, potentially involving the inhibition of pro-inflammatory cytokines .

Pharmacological Insights

Research into the pharmacological properties of this compound reveals its interaction with various molecular targets.

Structure–Activity Relationship Studies

  • Structure–activity relationship (SAR) studies have been pivotal in optimizing the compound's efficacy. Modifications to the phenyl and pyrimidine moieties have resulted in enhanced potency against specific targets.
  • For instance, substituents at certain positions have been shown to significantly increase inhibitory activity against enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

  • N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Structural Differences: The 2-chlorophenyl group (vs. 3-chlorophenyl) alters halogen bonding interactions. Biological Implications: Thioxo groups may improve metabolic stability but reduce solubility compared to carbonyl counterparts.
  • 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide ():

    • Structural Differences : A pyridine core replaces pyrimidine, with trifluoromethyl and difluorophenyl groups. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism.
    • Biological Implications : Fluorine substituents often improve bioavailability and target affinity due to their electronegativity and small size .

Analogues with Modified Core Structures

  • N-(3-Chlorophenyl)naphthyl carboxamide (): Structural Differences: A naphthyl group replaces the pyrimidine core, simplifying the structure but reducing rotational freedom. Biological Implications: Demonstrated superior binding to FLT1 and NOS2 compared to aspirin, attributed to its planar naphthyl system and softness energy (HOMO-LUMO gap analysis) .
  • 4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide ():

    • Structural Differences : Sulfanylidene (C=S) and dimethoxyphenyl groups introduce steric bulk and hydrogen-bond acceptor sites.
    • Biological Implications : The dihydro-pyrimidine ring may enhance conformational flexibility, aiding in target adaptation .

Pharmacokinetic and Quantum Chemical Comparisons

Compound Core Structure Key Substituents HOMO-LUMO Gap (eV) Softness Energy Binding Targets
N-(3-Chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide Pyrimidine 2,4-diphenyl; 3-ClPh-CONH 4.2* 0.45* Kinases, TLR4
N-(3-Chlorophenyl)naphthyl carboxamide Naphthalene 3-ClPh-CONH 3.8 0.52 FLT1, NOS2, NOS3
N-(2-Chlorophenyl)-thioxo-pyrimidine Dihydro-pyrimidine 2-ClPh; 3-methoxyphenyl; C=S 4.5 0.38 EGFR, TLR4
5-Chloro-pyridine-trifluoromethyl Pyridine 2,4-difluorophenyl; CF₃ 4.0 0.48 Inflammatory mediators

*Estimated based on analogous pyrimidine derivatives .

Biological Activity

N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H16ClN3O\text{C}_{19}\text{H}_{16}\text{ClN}_{3}\text{O}

This compound features a pyrimidine core, which is known for its role in various biological activities. The presence of the 3-chlorophenyl group and diphenyl substitutions enhances its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

In vitro assays indicate that the compound induces apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria. The mechanism appears to involve inhibition of key signaling pathways associated with cell proliferation and survival, such as the ERK1/2 pathway .

Cell LineIC50 (µM)Mechanism of Action
MCF-78.1Apoptosis via caspase activation
A54910.5ERK1/2 pathway inhibition
HCT1169.3Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies report effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a potential lead for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascade is a significant mechanism by which this compound exerts its anticancer effects.
  • Antibacterial Mechanism : The interaction with bacterial topoisomerases may disrupt DNA replication processes in bacteria, leading to cell death .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, with observed morphological changes indicative of apoptosis .
  • Antibacterial Efficacy : Another study evaluated the compound's effect on MRSA strains, showing promising results with MIC values lower than conventional antibiotics like vancomycin .

Q & A

What are the established synthetic routes for N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide?

Level: Basic
Answer:
The synthesis typically involves condensation reactions between substituted anilines and pyrimidine precursors. For example, a modified procedure involves reacting 3-chloroaniline with a pre-functionalized pyrimidine-carboxylic acid chloride under basic conditions (e.g., using triethylamine as a catalyst). Intermediate purification via column chromatography and recrystallization is critical to isolate the final product . Similar pyrimidine derivatives have been synthesized by coupling aryl halides with heterocyclic intermediates using palladium-catalyzed cross-coupling reactions .

How is the crystal structure of this compound determined using X-ray crystallography?

Level: Basic
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using synchrotron radiation or laboratory diffractometers (e.g., Bruker D8). The SHELX suite (e.g., SHELXL for refinement) is widely used for solving structures. Key steps include:

  • Data reduction with SAINT/SADABS .
  • Phase determination via direct methods (SHELXS) .
  • Refinement with anisotropic displacement parameters and hydrogen placement at calculated positions .
    Dihedral angles between aromatic rings and hydrogen-bonding networks are critical for validating the molecular conformation .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced
Answer:
Discrepancies may arise from polymorphic forms, assay conditions, or off-target effects. Mitigation strategies include:

  • Polymorph screening via differential scanning calorimetry (DSC) and SC-XRD to confirm structural consistency .
  • Standardized bioassays (e.g., fixed cell lines, IC50 normalization).
  • Orthogonal validation using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify binding kinetics .
    For example, pyrimidine derivatives with minor substituent variations showed divergent antifungal activities, resolved by crystallographic analysis of active conformers .

How can computational methods predict binding affinity to target receptors?

Level: Advanced
Answer:
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations are employed. Steps include:

  • Receptor preparation : Homology modeling if no crystal structure is available.
  • Ligand optimization : Geometry refinement at the DFT/B3LYP/6-31G* level.
  • Binding pose analysis : Free energy perturbation (FEP) or MM-GBSA scoring.
    For cannabinoid receptor analogs, docking studies identified critical hydrogen bonds between the carboxamide group and receptor residues (e.g., Lys192 in CB1) .

What spectroscopic techniques characterize this compound’s structure?

Level: Basic
Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxamide carbonyl at ~168 ppm) .
  • HRMS : Exact mass determination (e.g., ESI-HRMS for [M+H]+ ion).
  • IR : Stretching frequencies for C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) .

How do substituent modifications on the pyrimidine ring affect pharmacological properties?

Level: Advanced
Answer:
SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl at the 3-position) enhance metabolic stability but may reduce solubility .
  • Phenyl substitutions at positions 2 and 4 improve lipophilicity, aiding blood-brain barrier penetration .
  • Carboxamide variations (e.g., replacing N-aryl with alkyl groups) modulate receptor selectivity. For example, fluorophenyl analogs showed 10-fold higher CB2 affinity vs. CB1 .

What biological targets or pathways are influenced by this compound?

Level: Basic
Answer:

  • Cannabinoid receptors : Structural analogs (e.g., anandamide) bind CB1/CB2, implicating potential in neuropathic pain .
  • Kinase inhibition : Pyrimidine cores often target EGFR or VEGFR2 in cancer studies .
  • Antimicrobial activity : Thienopyrimidine derivatives disrupt bacterial cell walls .

How is metabolic stability assessed in vitro?

Level: Advanced
Answer:

  • Microsomal assays : Incubation with liver microsomes (human/rat) and NADPH cofactor. Stability is quantified via LC-MS/MS half-life (t1/2t_{1/2}).
  • CYP450 inhibition : Fluorescent probes assess CYP3A4/2D6 interactions.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

What are the solubility and stability profiles under physiological conditions?

Level: Basic
Answer:

  • Solubility : Measured in PBS (pH 7.4) and DMSO. Pyrimidine carboxamides typically show low aqueous solubility (<10 µM), requiring formulation with cyclodextrins .
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity monitoring. Degradation pathways include hydrolysis of the carboxamide bond .

How are SAR studies optimized for efficacy?

Level: Advanced
Answer:

  • Fragment-based design : Core pyrimidine retention with iterative substituent additions.
  • Free-Wilson analysis : Quantifies contributions of substituents to activity .
  • In vivo PK/PD correlation : Dose-response studies in rodent models to align IC50 with plasma exposure. For agrochemical analogs, substituent lipophilicity correlated with field efficacy .

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